molecular formula C24H37NO B3988367 2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide

Cat. No. B3988367
M. Wt: 355.6 g/mol
InChI Key: OKJOCTPUTAHUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide is a chemical compound that belongs to the adamantane family. It is commonly referred to as "ADMA" and has been studied for its potential use in scientific research. ADMA is a white crystalline powder that is soluble in most organic solvents.

Mechanism of Action

The mechanism of action of ADMA is not fully understood, but it is believed to inhibit the activity of HDACs and sirtuins by binding to their active sites. This binding prevents the enzymes from functioning properly, leading to a decrease in their activity. The exact mechanism by which ADMA inhibits these enzymes is still being studied.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, ADMA has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

ADMA has several advantages and limitations for lab experiments. One advantage is its unique chemical structure, which makes it a valuable tool for studying the activity of HDACs and sirtuins. It is also relatively easy to synthesize and has a good yield. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of ADMA. One area of research is to further investigate its mechanism of action and its potential use as a therapeutic agent in various diseases. Another area of research is to develop new synthesis methods that can improve the yield and purity of ADMA. Additionally, there is a need for more studies to investigate the safety and toxicity of ADMA in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, ADMA is a unique chemical compound that has potential applications in scientific research. Its inhibitory effect on the activity of HDACs and sirtuins makes it a valuable tool for studying various cellular processes. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in vitro and in vivo. Further research is needed to fully understand the potential applications of ADMA in various diseases and to develop new synthesis methods that can improve its yield and purity.

Scientific Research Applications

ADMA has been studied for its potential use in scientific research due to its unique chemical structure and properties. It has been shown to have an inhibitory effect on the activity of certain enzymes, including the histone deacetylases (HDACs) and the sirtuins. These enzymes are involved in various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting these enzymes, ADMA may have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c26-22(15-24-12-19-6-20(13-24)8-21(7-19)14-24)25-2-1-23-9-16-3-17(10-23)5-18(4-16)11-23/h16-21H,1-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOCTPUTAHUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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